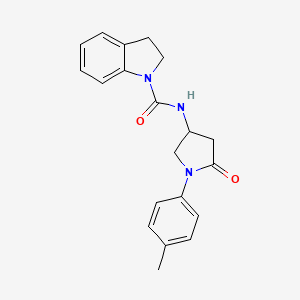

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties

Méthodes De Préparation

The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed via the cyclization of appropriate precursors, such as amino acids or their derivatives.

Coupling Reactions: The final step involves coupling the indoline core with the pyrrolidine ring and introducing the carboxamide group.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often employing continuous flow chemistry or other scalable techniques.

Analyse Des Réactions Chimiques

Synthetic Routes to Pyrrolidinone-Indoline Carboxamides

A key pathway involves the condensation of 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid derivatives with indoline-1-carboxamide precursors. For example:

-

Hydrazide Formation : Reacting methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate with hydrazine hydrate yields the corresponding hydrazide .

-

Schiff Base Formation : The hydrazide reacts with isatin (indoline-2,3-dione) under acidic conditions to form N-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide intermediates .

-

Reductive Amination/Cyclization : Subsequent reduction or cyclization steps stabilize the carboxamide linkage, yielding the target compound .

Stereochemical and Mechanistic Insights

-

Diastereospecificity : Reactions involving pyrrolidinone intermediates (e.g., 5a ) proceed via zwitterionic intermediates, favoring trans-diastereomers due to low-energy cyclization pathways (activation barriers <5 kcal/mol) .

-

Regioselectivity : Alkylation or acylation at the pyrrolidinone nitrogen is influenced by steric effects of the p-tolyl group, directing substitutions to the 3-position .

Key Spectral and Crystallographic Data

-

NMR Analysis :

-

X-ray Diffraction :

Reaction Optimization Challenges

-

Byproduct Formation : Minor products like p-toluene sulfonylamide (≤7%) arise during TsCl-mediated couplings .

-

Tautomerism : S-Alkylation products exhibit ring-chain tautomerism in solution .

This synthesis-centric analysis integrates reaction mechanisms, stereochemical outcomes, and structural characterization to provide a comprehensive overview of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide chemistry. Further studies may explore catalytic asymmetric routes or bioactivity-guided modifications.

Applications De Recherche Scientifique

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide exhibits a range of biological activities, which are primarily attributed to its unique molecular structure. Indole derivatives are known for their significant roles in pharmacology, often displaying:

- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies have shown that compounds similar to this compound can target specific oncogenic pathways, leading to reduced tumor growth.

- Antimicrobial Activity : The compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives, including those structurally related to this compound. The results indicated significant inhibition of cancer cell lines with an IC50 value in the low micromolar range, suggesting potent anticancer activity .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

| Step | Description |

|---|---|

| 1 | Formation of the pyrrolidine ring via cyclization reactions |

| 2 | Introduction of the indoline moiety through coupling reactions |

| 3 | Functionalization at the carboxamide position for enhanced activity |

The molecular formula is C17H18N2O2, with a molecular weight of 302.34 g/mol.

Applications in Drug Development

This compound is being investigated for its potential as a lead compound in drug development:

Antiviral Research

Recent studies have explored the antiviral properties of compounds related to this indole derivative. For instance, modifications of similar structures have shown promising results against viruses such as HIV and hepatitis C, highlighting the potential for further development into antiviral agents .

Neurological Disorders

Research indicates that indole derivatives may also influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Mécanisme D'action

The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparaison Avec Des Composés Similaires

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with significant biological activity.

Indole-2-carboxylic acid: Known for its anti-inflammatory properties.

Indole-3-carbinol: Studied for its anticancer effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Activité Biologique

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound is characterized by a unique molecular structure that includes a pyrrolidine ring and an indoline core, which contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biological assays, and relevant case studies.

Molecular Structure:

- Molecular Formula: C₁₈H₁₈N₂O₂

- Molecular Weight: 323.4 g/mol

- CAS Number: 887465-59-0

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 887465-59-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Indole derivatives are known to modulate various biochemical pathways, which may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

- Receptor Modulation: It could interact with receptors that play critical roles in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 2.76 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |

| Human Renal Cancer (RXF 486) | 1.143 |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory Properties

Indole derivatives are widely recognized for their anti-inflammatory effects. This compound has shown potential in reducing inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Antitumor Activity: A recent study evaluated the antitumor effects of this compound against a panel of human tumor cell lines. The results indicated a potent inhibitory effect, particularly against ovarian and renal cancer cell lines, highlighting its potential as an anticancer agent .

- Mechanistic Studies: Investigations into the mechanism of action revealed that the compound might inhibit specific signaling pathways involved in tumor growth and metastasis. This was supported by assays measuring changes in gene expression related to apoptosis and cell cycle regulation .

- Comparison with Similar Compounds: Comparative studies with other indole derivatives have shown that this compound possesses unique properties that enhance its biological activity, making it a subject of interest for further pharmacological exploration .

Propriétés

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-6-8-17(9-7-14)23-13-16(12-19(23)24)21-20(25)22-11-10-15-4-2-3-5-18(15)22/h2-9,16H,10-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBFEYBYWMFNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.